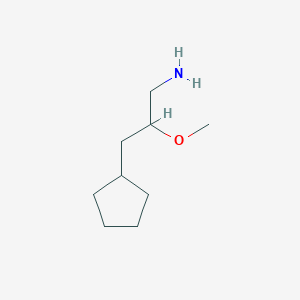

3-Cyclopentyl-2-methoxypropan-1-amine

Description

Contextualization within Substituted Propanamine and Ether Chemistry

3-Cyclopentyl-2-methoxypropan-1-amine is a primary amine, a class of organic compounds derived from ammonia (B1221849). The propanamine structure (CH₃CH₂CH₂NH₂) consists of a three-carbon alkyl chain with an amino group (-NH₂) attached. nih.gov Substituted propanamines, such as this one, have modifications to this basic structure, which can significantly alter their chemical and physical properties. wikipedia.org The presence of the primary amine group makes the molecule basic and nucleophilic, allowing it to participate in a variety of chemical reactions. ontosight.ai

The synthesis of such a molecule would likely involve multi-step processes common in organic synthesis. The formation of the ether linkage could potentially be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. britannica.comyoutube.com The introduction of the amine group could be accomplished through various methods, such as reductive amination.

Structural Features and Chemical Significance of the Cyclopentyl and Methoxy (B1213986) Moieties

The two key substituents, the cyclopentyl and methoxy groups, impart distinct characteristics to the this compound molecule.

The Cyclopentyl Group: This five-membered ring of carbon atoms is a common motif in organic chemistry. fiveable.me Its presence can significantly influence a molecule's physical and chemical properties. Compared to a linear alkyl chain, a cyclopentyl group introduces conformational rigidity. fiveable.me This can be a crucial factor in the biological activity of a molecule by locking it into a specific three-dimensional shape that can enhance its interaction with biological targets. fiveable.me The cyclopentyl group also increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes. fiveable.me

The Methoxy Group: The methoxy group (-OCH₃) consists of a methyl group bonded to an oxygen atom. ontosight.aiwikipedia.org It is a relatively stable and unreactive functional group. ontosight.ai The oxygen atom in the methoxy group has lone pairs of electrons, which can participate in hydrogen bonding with other molecules. fiveable.me The methoxy group is considered an electron-donating group in certain contexts due to resonance effects, which can influence the reactivity of adjacent parts of the molecule. stackexchange.com In medicinal chemistry, the addition of a methoxy group can alter a compound's metabolic stability and pharmacokinetic profile. wisdomlib.org

Below is a table summarizing the key features of these functional groups:

| Functional Group | Key Structural Feature | Influence on Molecular Properties |

| Cyclopentyl | Five-membered carbon ring | Increases rigidity and lipophilicity; influences conformation. fiveable.me |

| Methoxy | -OCH₃ group | Affects polarity and hydrogen bonding; can be an electron-donating group. ontosight.aifiveable.mestackexchange.com |

Overview of Current Academic Research Trajectories for Related Chemical Compounds

While direct research on this compound is limited, the broader classes of compounds it belongs to are areas of active investigation.

Substituted Propanamines and Polyamines: Research into substituted propanamines and more complex polyamines is ongoing, with a significant focus on their biological activities. Synthetic polyamine analogues are being explored for their potential as antiproliferative agents in cancer therapy. mdpi.com The versatility of the amine group allows for the synthesis of a wide range of derivatives with diverse pharmacological properties. htfmarketintelligence.com

Ether-Containing Bioactive Molecules: Ethers are prevalent in many natural products and biologically active compounds. mdpi.comnih.gov Research is actively exploring the synthesis and application of ether-containing molecules in medicinal chemistry. researchgate.net For instance, certain ether lipids have been identified as important signaling molecules. nih.gov The development of new synthetic methods for forming ether bonds continues to be a significant area of research. researchgate.net

Cycloalkyl Groups in Medicinal Chemistry: The incorporation of small ring systems like cyclopropyl (B3062369) and cyclopentyl groups is a well-established strategy in drug discovery. scientificupdate.comresearchgate.net These groups can enhance potency, improve metabolic stability, and fine-tune the pharmacological profile of drug candidates. nih.govontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-cyclopentyl-2-methoxypropan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-11-9(7-10)6-8-4-2-3-5-8/h8-9H,2-7,10H2,1H3 |

InChI Key |

BEVMHSMHESOPLM-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1CCCC1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopentyl 2 Methoxypropan 1 Amine

Strategic Retrosynthetic Analysis and Key Bond Disconnections

A retrosynthetic analysis of 3-Cyclopentyl-2-methoxypropan-1-amine suggests several potential disconnection points. The most logical disconnections are the C-N bond of the primary amine and the C-O bond of the methoxy (B1213986) ether. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

Key Bond Disconnections:

| Disconnection | Precursors | Synthetic Strategy |

| C-N Bond | 3-Cyclopentyl-2-methoxypropanal (aldehyde) and an ammonia (B1221849) source | Reductive Amination |

| C-N Bond | 3-Cyclopentyl-2-methoxypropyl halide/sulfonate and an amine source | Nucleophilic Substitution |

| C-O Bond | 3-Cyclopentyl-1-aminopropan-2-ol and a methylating agent | Williamson Ether Synthesis (or similar etherification) |

This analysis highlights that the core challenges lie in the formation of the amine and the stereoselective installation of the methoxy group.

Exploration of C-N Bond Forming Reactions

The formation of the carbon-nitrogen bond is a pivotal step in the synthesis of this compound. Several established methods can be considered, each with its own advantages and potential challenges.

Reductive Amination Protocols

Reductive amination stands out as a highly efficient method for forming the C-N bond. This one-pot reaction involves the initial formation of an imine from the corresponding aldehyde, 3-cyclopentyl-2-methoxypropanal, and an ammonia equivalent, followed by in-situ reduction to the desired primary amine.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | Mild, selective for imines over other carbonyls. |

| Sodium cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, effective under mildly acidic conditions. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and effective, often used for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Greener" approach, but may require higher pressures and temperatures. |

The choice of reducing agent and reaction conditions is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Direct Amination Approaches in Complex Molecular Scaffolds

While direct amination of unactivated C-H bonds is a rapidly advancing field, its application to a specific scaffold like this compound is not yet well-established in publicly available literature. Such methods often rely on specialized catalysts and directing groups that would need to be developed for this particular substrate.

Nucleophilic Substitution Reactions in Amine Synthesis

An alternative C-N bond forming strategy involves the nucleophilic substitution of a suitable leaving group at the C1 position of a 3-cyclopentyl-2-methoxypropyl precursor. This two-step approach first requires the synthesis of a substrate with a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate).

Potential Nucleophilic Amination Reagents:

| Reagent | Description |

| Ammonia | Direct but can lead to over-alkylation. |

| Sodium Azide (B81097) (NaN₃) | Followed by reduction (e.g., with LiAlH₄ or H₂/Pd-C), known as the Gabriel synthesis, which is effective for primary amine synthesis. |

| Phthalimide | Followed by hydrolysis or hydrazinolysis (Gabriel synthesis). |

This pathway offers good control over the formation of the primary amine, particularly when using methods like the Gabriel synthesis which are designed to prevent over-alkylation.

Stereoselective Introduction of the Methoxy Group

The presence of a stereocenter at the C2 position, bearing the methoxy group, necessitates a stereoselective approach to its installation to obtain an enantiomerically pure product.

Enantioselective Etherification Strategies

Assuming a synthetic route proceeding via a chiral alcohol intermediate, such as (R)- or (S)-3-cyclopentyl-1-aminopropan-2-ol, the stereoselective introduction of the methoxy group can be achieved through etherification. The Williamson ether synthesis, using a strong base like sodium hydride to deprotonate the alcohol followed by reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate), is a classic approach. To preserve the stereochemical integrity of the C2 center, reaction conditions must be carefully controlled to avoid racemization.

For a de novo synthesis aiming to set the stereocenter, an enantioselective Williamson ether synthesis or similar chiral auxiliary-guided methods would be required. However, the more common and practical approach involves starting from an enantiomerically pure precursor alcohol.

Diastereoselective Methods for Methoxy Functionality Incorporation

A critical step in the synthesis of this compound is the stereocontrolled introduction of the methoxy group at the C-2 position. A plausible strategy involves the diastereoselective O-methylation of a suitable precursor, such as an N-protected 1-amino-3-cyclopentylpropan-2-ol. This approach leverages the existing stereocenter at C-1 (established via asymmetric synthesis) to direct the stereochemical outcome of the methylation reaction.

Substrate-controlled diastereoselective methylation can be achieved through several methods. One common approach involves the formation of a cyclic intermediate, such as an oxazolidinone or a related heterocyclic system derived from the amino alcohol precursor. The rigid conformation of this cyclic system can effectively shield one face of the molecule, directing the alkylating agent (e.g., methyl iodide or dimethyl sulfate) to the less sterically hindered face of the hydroxyl group. The choice of protecting group on the nitrogen atom can significantly influence the diastereoselectivity by altering the steric and electronic environment around the reaction center.

Table 1: Comparison of Diastereoselective O-Methylation Methods

| Method | Methylating Agent | Protecting Group (N) | Typical Diastereomeric Ratio (d.r.) |

| Cyclic Intermediate (Oxazolidinone) | Methyl Iodide | Boc, Cbz | >90:10 |

| Chelation Control | Trimethyloxonium tetrafluoroborate | Benzyl (B1604629) | 80:20 to 95:5 |

| Steric Hindrance | Sodium hydride, Methyl iodide | Trityl | Variable, up to 90:10 |

Note: The data in this table is illustrative and based on general principles of diastereoselective reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Synthetic Routes for Incorporating the Cyclopentyl Moiety

The cyclopentyl group is a key structural feature of the target molecule. Several synthetic strategies can be employed to introduce this moiety.

Cyclopentanone-Based Transformation Sequences

A versatile approach begins with cyclopentanone, a readily available starting material. A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester can be used to introduce a two-carbon extension, yielding a cyclopentylideneacetic acid ester. Subsequent reduction of the double bond and the ester functionality would provide 2-cyclopentylethanol. This alcohol can then be oxidized to cyclopentylacetaldehyde.

The resulting cyclopentylacetaldehyde can undergo a variety of transformations to construct the propan-1-amine backbone. For instance, a Henry reaction with nitromethane, followed by reduction of the nitro group and the secondary alcohol, and subsequent methoxylation and amination steps would lead to the target molecule. Alternatively, a Grignard reaction with a suitable one-carbon synthon could be employed. A key advantage of this strategy is the wide availability of substituted cyclopentanones, allowing for the synthesis of diverse analogs.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

The use of Grignard reagents provides a powerful method for constructing the carbon skeleton of this compound. Cyclopentylmagnesium bromide, prepared from bromocyclopentane (B41573) and magnesium metal, can act as a nucleophile in a reaction with a suitable three-carbon electrophile.

A potential electrophile is 2-methoxypropionaldehyde. The addition of cyclopentylmagnesium bromide to this aldehyde would directly form the carbon skeleton of the target molecule, yielding 3-cyclopentyl-2-methoxypropan-1-ol. Subsequent conversion of the hydroxyl group to an amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile or through an azide intermediate followed by reduction, would complete the synthesis. The stereochemical outcome of the Grignard addition can be influenced by the use of chiral ligands or auxiliaries.

Ring-Opening Reactions of Bicyclic Precursors for Cyclopentyl Amine Synthesis

Bicyclic systems can serve as constrained precursors that, upon ring-opening, reveal the desired cyclopentyl moiety with defined stereochemistry. A relevant precursor for this approach is a bicyclo[3.1.0]hexane derivative. For instance, the reaction of an appropriately substituted bicyclo[3.1.0]hexan-2-one with an amine can lead to the formation of a cyclopentyl amine derivative through a ring-opening process. The regioselectivity and stereoselectivity of the ring-opening are often dictated by the nature of the substituents on the bicyclic core and the reaction conditions. This strategy offers a pathway to stereochemically enriched cyclopentyl amines that can then be further elaborated to the final target molecule.

Asymmetric Synthesis of Chiral this compound Stereoisomers

Accessing specific stereoisomers of this compound requires the use of asymmetric synthesis methodologies.

Catalytic Enantioselective Methods

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched chiral amines. One powerful strategy is the asymmetric hydrogenation of a prochiral enamide precursor. An appropriately substituted enamide, which can be synthesized from a ketone or aldehyde precursor, can be hydrogenated using a chiral transition-metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. acs.orgnih.gov This reaction can establish the stereocenter at the C-1 position with high enantioselectivity.

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of Enamides

| Catalyst System | Ligand Family | Typical Enantiomeric Excess (ee) |

| [Rh(COD)L]BF4 | BINAP derivatives | >95% |

| [Ir(COD)L]PF6 | Josiphos ligands | >98% |

| Ru(OAc)2(L*) | SEGPHOS | >97% |

Note: The data in this table is representative of the performance of these catalyst systems in the asymmetric hydrogenation of enamides and may vary for specific substrates.

Another approach involves the catalytic asymmetric reductive amination of a suitable ketone precursor, 3-cyclopentyl-2-methoxypropan-2-one. This transformation can be achieved using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent. This method allows for the direct formation of the chiral amine functionality in a single step.

Nickel-Catalyzed Hydroalkylation of Enecarbamates

A significant advancement in the synthesis of chiral alkyl amines involves the nickel-catalyzed hydroalkylation of enecarbamates. organic-chemistry.orgacs.orgnih.gov This methodology provides a powerful route to assemble a diverse range of chiral amines from readily available enecarbamates and alkyl halides with high levels of regioselectivity and enantioselectivity. acs.org The reaction operates under mild conditions, which contributes to its high functional group tolerance. organic-chemistry.orgnih.gov

The core of this transformation is the coupling of an N-Cbz-protected enamine with an alkyl halide. acs.org For the specific synthesis of this compound, a suitable precursor would be an enecarbamate such as benzyl (1-methoxyprop-1-en-2-yl)carbamate, which would react with cyclopentylmethyl bromide. The reaction is typically catalyzed by a nickel complex, such as NiBr₂·diglyme, in the presence of a hydride source, most commonly a silane (B1218182) like pinacolborane (HBpin). organic-chemistry.org The process effectively adds a hydrogen atom and an alkyl group across the double bond of the enecarbamate.

Mechanistic studies suggest that the enantioselectivity of the reaction is determined during the insertion of a nickel-hydride species into the alkene of the enamine. organic-chemistry.org This method is notable for its ability to create enantiomerically enriched amines that possess two minimally differentiated α-alkyl substituents, a common challenge in asymmetric synthesis. acs.orgnih.gov

Application of Chiral Ligands and Catalysts

The high enantioselectivity achieved in the nickel-catalyzed hydroalkylation of enecarbamates is critically dependent on the use of chiral ligands. organic-chemistry.orgacs.org These ligands coordinate to the nickel center, creating a chiral environment that directs the approach of the substrates and controls the stereochemical outcome of the reaction. A particularly effective class of ligands for this transformation are chiral bis(oxazoline) (Bi-Ox) ligands. organic-chemistry.org

The choice of ligand is paramount for achieving optimal yield and enantiomeric excess (ee). The modular nature of these ligands allows for fine-tuning of the steric and electronic properties of the catalyst to suit specific substrates. Research has demonstrated that subtle changes in the ligand structure can have a profound impact on the reaction's efficiency and selectivity. nih.gov For instance, in related nickel-catalyzed asymmetric reactions, modifying the ligand's backbone or substituent groups has led to significant improvements in enantioselectivity. acs.org

Below is a representative table illustrating how ligand choice can influence the outcome of a nickel-catalyzed hydroalkylation reaction, based on data from analogous systems.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (S)-Bi-Ox-A | 85 | 92 |

| 2 | (R)-Bi-Ox-B | 78 | 85 |

| 3 | (S,S)-Ph-BOX | 65 | 70 |

| 4 | (R)-SEGPHOS | 50 | 62 |

Note: Data is illustrative and based on findings for similar chiral amine syntheses.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries offer a classic and reliable strategy for asymmetric synthesis. This approach involves temporarily incorporating a stereogenic group into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a well-established method involves the use of pseudoephedrine or its analogue, pseudoephenamine, as a chiral auxiliary. nih.gov An appropriate carboxylic acid derivative, when converted to a pseudoephedrine amide, can undergo highly diastereoselective alkylation at the α-position. nih.gov Following the stereoselective introduction of the cyclopentylmethyl group, the auxiliary can be cleaved to reveal the chiral amine.

Another widely used class of auxiliaries are the Evans oxazolidinones. wikipedia.org An N-acylated oxazolidinone can be enolized and then undergo a diastereoselective aldol (B89426) reaction or alkylation. wikipedia.org This strategy could be adapted to build the carbon skeleton of the target molecule with the correct stereochemistry. The success of this method relies on the powerful stereodirecting effect of the auxiliary, which effectively shields one face of the reactive intermediate. wikipedia.org

Diastereoselective Approaches to Enantiomerically Enriched Amines

Diastereoselective strategies are fundamental to creating enantiomerically pure compounds and often involve substrate control, where an existing chiral center in the molecule dictates the stereochemistry of a newly formed center. nih.gov One common diastereoselective approach is the reduction of a chiral imine or N-chiral-ketimine. nih.gov For instance, an appropriate ketone precursor could be condensed with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines. Subsequent reduction of the C=N bond, often via catalytic hydrogenation, typically proceeds with facial selectivity, leading to an excess of one diastereomer of the resulting amine product. The chiral directing group is then removed, often by hydrogenolysis. nih.gov

Multicomponent reactions can also be designed to proceed with high diastereoselectivity. nih.gov For example, a diastereoselective isocyanide-based multicomponent reaction could potentially be employed to construct the core of this compound by bringing together three or more components in a single, highly stereoselective step. nih.gov Such strategies are valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov

Techniques for Stereochemical Purity Enhancement and Determination

Achieving high stereochemical purity is paramount. After a stereoselective synthesis, it is often necessary to enhance the enantiomeric or diastereomeric excess of the product and accurately determine its purity.

Enhancement Techniques:

Crystallization: Diastereomeric products can often be separated by fractional crystallization due to their different physical properties, such as solubility.

Chiral Resolution: If the synthesis yields a racemic or enantiomerically-enriched mixture, chiral resolution can be employed. This involves reacting the amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.

Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov

Determination Techniques: The determination of enantiomeric excess (ee) or diastereomeric ratio (dr) is routinely performed using chromatographic or spectroscopic methods.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method for separating and quantifying enantiomers. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. researchgate.net

NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR spectra of enantiomers can be resolved, allowing for their quantification. nsf.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be used for stereochemical analysis, often after derivatizing the chiral amine with a chromophoric group to create a CD-active species. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of 3 Cyclopentyl 2 Methoxypropan 1 Amine

Reactivity Profile of the Primary Amine Functional Group

The primary amine group in 3-Cyclopentyl-2-methoxypropan-1-amine is a key center of reactivity due to the lone pair of electrons on the nitrogen atom. This makes the amine both basic and nucleophilic, enabling a wide range of chemical transformations. chemrevise.orglibretexts.org

As a primary aliphatic amine, this compound readily acts as a nucleophile, attacking electron-deficient centers. libretexts.org This nucleophilicity is influenced by the electron-donating nature of the adjacent alkyl groups, which can enhance the availability of the nitrogen's lone pair compared to ammonia (B1221849). chemrevise.org

A prominent class of reactions involving the primary amine is condensation reactions. For instance, it can react with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates in organic synthesis. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Examples of Condensation Reactions

| Reactant | Product | Reaction Conditions |

|---|---|---|

| Acetone | N-(3-cyclopentyl-2-methoxypropyl)propan-2-imine | Mild acid catalysis, removal of water |

The reactivity of the primary amine allows for the straightforward introduction of chromophoric or fluorophoric groups, facilitating detection and quantification. Derivatization is a common strategy in analytical chemistry to create derivatives with specific spectroscopic properties. For example, reaction with dansyl chloride in a basic medium yields a highly fluorescent sulfonamide derivative, enabling sensitive detection in various analytical techniques.

Table 2: Derivatization Reactions for Analytical Applications

| Reagent | Derivative Type | Purpose |

|---|---|---|

| Dansyl chloride | Sulfonamide | Fluorescence detection |

| 2,4-Dinitrofluorobenzene | Dinitrophenyl (DNP) amine | UV-Vis spectrophotometry |

The primary amine of this compound undergoes efficient acylation and sulfonylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of stable amide derivatives. youtube.com Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These transformations are fundamental in synthetic chemistry for protecting the amine group or for introducing new functionalities.

Table 3: Acylation and Sulfonylation Reactions

| Reagent | Product | Catalyst/Base |

|---|---|---|

| Acetyl chloride | N-(3-cyclopentyl-2-methoxypropyl)acetamide | Pyridine or triethylamine |

| Benzoyl chloride | N-(3-cyclopentyl-2-methoxypropyl)benzamide | Aqueous NaOH (Schotten-Baumann) |

Chemical Transformations Involving the Ether Moiety

The methoxy (B1213986) group in this compound is generally a stable and unreactive functionality under neutral or basic conditions, making it a suitable solvent for many reactions. libretexts.org However, under specific and often harsh conditions, the ether linkage can be cleaved or the adjacent positions can be functionalized.

The carbon-oxygen bond of the ether is robust. Cleavage of this bond typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks the carbon atom in an Sₙ2 or Sₙ1 reaction, depending on the structure of the ether. libretexts.org For a primary methyl ether like the one in this compound, the cleavage is expected to proceed via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com

Table 4: Conditions for Ether Cleavage

| Reagent | Expected Products | Mechanism |

|---|---|---|

| Concentrated HI (excess) | 3-Cyclopentylpropane-1,2-diol and Methyl iodide | Sₙ2 |

Direct and selective functionalization of the carbon atom adjacent to the ether oxygen in this compound is challenging due to the general inertness of C-H bonds. However, advanced synthetic methods, such as those involving radical chemistry or transition-metal-catalyzed C-H activation, could potentially achieve such transformations. These methods often require specific directing groups to achieve regioselectivity, which are not inherently present in the parent molecule. Research in this area is ongoing and aims to provide novel pathways for the late-stage functionalization of complex molecules. rsc.org

Reaction Chemistry of the Cyclopentyl Ring System

The reactivity of the cyclopentyl group in this compound is governed by the chemistry of saturated hydrocarbons, specifically the activation of carbon-hydrogen (C-H) bonds. The presence of the 2-methoxypropan-1-amine (B3123743) substituent can influence the regioselectivity and stereoselectivity of these reactions through steric and electronic effects.

The saturated nature of the cyclopentane (B165970) ring necessitates robust chemical methods for its functionalization. Direct C–H functionalization is a prominent strategy for introducing new chemical moieties onto such inert scaffolds.

Recent advancements in catalysis have enabled the direct arylation of C–H bonds in cycloalkanes. nih.gov For a molecule like this compound, a palladium-catalyzed reaction could potentially be employed to introduce an aryl group at the γ-position of the cyclopentane ring, relative to the point of attachment of the side chain. nih.gov This type of reaction often utilizes a directing group to achieve regioselectivity, and while the amine group in the side chain is present, its distance from the ring might necessitate specific ligand design for effective direction.

Another potential avenue for functionalization is through radical-mediated reactions. The oxidation of cyclopentane can proceed through the formation of a cyclopentyl radical, which can then be trapped by various reagents. rsc.org For instance, halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could introduce a bromine atom onto the cyclopentane ring. This halogenated intermediate would then serve as a versatile handle for subsequent nucleophilic substitution or elimination reactions to introduce a wider range of functional groups.

The table below illustrates hypothetical functionalization reactions on the cyclopentyl ring of this compound, based on general methods for cycloalkane modification.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| C-H Arylation | Aryl iodide, Pd catalyst, Ligand, Heat | 3-(Arylcyclopentyl)-2-methoxypropan-1-amine | Regioselectivity would depend on the specific catalytic system. γ-Arylation is a possibility. nih.gov |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl4, Heat | 3-(Bromocyclopentyl)-2-methoxypropan-1-amine | A mixture of constitutional isomers is likely, with selectivity influenced by radical stability. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Cyclopentanone or ring-opened products | These reactions are often difficult to control and may lead to over-oxidation or cleavage of the ring. |

The cyclopentane ring is not planar and exists in dynamic, puckered conformations to alleviate torsional strain. libretexts.orglibretexts.org The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.com In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with one above and one below the plane. These conformers rapidly interconvert at room temperature. dalalinstitute.com

For a substituted cyclopentane like this compound, the bulky 2-methoxypropan-1-amine group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the ring. This conformational preference can significantly influence the stereochemical outcome of reactions on the cyclopentyl ring.

For example, in a hypothetical hydrogenation of a derivatized, unsaturated cyclopentyl ring, the catalyst would likely coordinate to the less sterically hindered face of the ring, leading to the delivery of hydrogen from that side. Similarly, in a nucleophilic attack on a functionalized cyclopentyl ring (e.g., a cyclopentyl halide), the nucleophile would approach from the face opposite to the bulky substituent, resulting in a specific stereoisomer.

The influence of the substituent's conformational preference on reaction stereoselectivity is summarized in the table below for a hypothetical reaction.

| Reactant Conformation | Reaction Type | Direction of Attack | Predicted Stereochemical Outcome |

| Substituent in pseudo-equatorial position | Epoxidation of a cyclopentene (B43876) derivative | From the face opposite the substituent | trans-epoxide relative to the substituent |

| Substituent in pseudo-equatorial position | Hydroboration-oxidation of a cyclopentene derivative | Boron reagent approaches from the less hindered face | trans-alcohol relative to the substituent |

| Substituent in pseudo-equatorial position | Nucleophilic substitution (SN2) on a cyclopentyl halide | Attack from the face opposite the leaving group and the main substituent | Inversion of configuration at the reaction center, with the product stereochemistry influenced by the steric bulk of the side chain. |

Advanced Spectroscopic and Chromatographic Characterization of 3 Cyclopentyl 2 Methoxypropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environments and Coupling Constants

A ¹H NMR spectrum of 3-Cyclopentyl-2-methoxypropan-1-amine would be expected to reveal distinct signals for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. Protons near electronegative atoms like oxygen and nitrogen would appear at higher chemical shifts (downfield).

The integration of each signal would correspond to the number of protons in that environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would cause signals to split into multiplets (e.g., doublets, triplets, quartets), with the splitting pattern and coupling constants (J-values, measured in Hertz) providing direct evidence of which protons are connected through chemical bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂-NH₂ | ~2.7 - 2.9 | Doublet of doublets (dd) | J ≈ 5-8, 12-14 |

| -CH(OCH₃)- | ~3.3 - 3.5 | Multiplet (m) | - |

| -OCH₃ | ~3.3 | Singlet (s) | - |

| -CH₂- (propyl chain) | ~1.4 - 1.6 | Multiplet (m) | - |

| -CH- (cyclopentyl) | ~1.7 - 1.9 | Multiplet (m) | - |

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and its bonding environment. Carbons bonded to the electronegative oxygen of the methoxy (B1213986) group and the nitrogen of the amine group would be expected to resonate at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-NH₂ | ~45 - 50 |

| -CH(OCH₃)- | ~80 - 85 |

| -OCH₃ | ~55 - 60 |

| -CH₂- (propyl chain) | ~35 - 40 |

| -CH- (cyclopentyl) | ~40 - 45 |

| -CH₂- (cyclopentyl, adjacent to chain) | ~30 - 35 |

Note: This table represents predicted values. The exact number of signals for the cyclopentyl ring would depend on the molecule's symmetry.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing which protons are on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity within the propan-1-amine chain and the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the methoxy protons and the carbon at the 2-position of the propane (B168953) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This can help in determining the stereochemistry and conformational preferences of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula. For C₉H₁₉NO, the expected monoisotopic mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is often predictable and characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the methoxy group, cleavage of the bond between the propyl chain and the cyclopentyl ring, and fragmentation of the cyclopentyl ring itself. Analysis of these fragments would provide strong evidence to confirm the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By analyzing the interaction of infrared radiation or monochromatic light with the molecular vibrations of this compound, characteristic spectra are obtained that serve as a molecular fingerprint.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its primary amine, ether, and aliphatic cyclopentyl functionalities. The primary amine group (–NH₂) is anticipated to show a pair of medium-intensity stretching vibrations in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. Additionally, a scissoring (bending) vibration for the –NH₂ group is expected between 1650-1580 cm⁻¹.

The ether linkage (C-O-C) is characterized by a strong C-O stretching band, typically observed in the 1150-1085 cm⁻¹ range. The aliphatic C-H bonds of the cyclopentyl and propyl groups will produce strong stretching absorptions in the 2960-2850 cm⁻¹ region. Bending vibrations for these CH₂ and CH₃ groups are also expected around 1470-1365 cm⁻¹. The following table summarizes the anticipated characteristic IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium-Weak |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

| Aliphatic Alkane (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Aliphatic Alkane (CH₂) | C-H Bend (scissoring) | ~1465 | Medium |

Note: The data in this table is predictive and based on the analysis of analogous functional groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic methods are employed to determine its purity, identify impurities, and resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. Due to the lack of a significant UV-absorbing chromophore in this compound, direct UV detection presents challenges. To overcome this, derivatization with a UV-active agent is a common strategy to enhance detection sensitivity. thermofisher.compsu.edu Alternatively, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can be utilized.

A typical reversed-phase HPLC method would be employed for purity analysis. The separation would be based on the compound's polarity, with a nonpolar stationary phase (like C18) and a polar mobile phase.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Elutes the compound from the column; acid improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and analysis time. |

| Detection | CAD, ELSD, or MS (or UV after derivatization) | Quantifies the analyte and its impurities. |

| Injection Volume | 10 µL | Introduces a precise amount of sample onto the column. |

Note: This table represents a general starting method for purity analysis of aliphatic amines and would require optimization for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is well-suited for identifying potential volatile impurities in this compound that may arise from its synthesis, such as residual solvents or starting materials.

In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for structural identification through characteristic fragmentation patterns. The primary amine and ether functionalities in the target molecule would lead to predictable fragmentation, most notably through alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom). whitman.edumiamioh.edu For an aliphatic amine, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. youtube.com

| Parameter | Typical Condition | Purpose |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column suitable for a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 50 °C, ramp to 300 °C at 10 °C/min | Separates compounds based on their boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecules for structural analysis. |

| MS Scan Range | 40-450 m/z | Detects a wide range of possible fragments and impurities. |

Note: This table outlines a general-purpose GC-MS method that would serve as a starting point for impurity profiling.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the carbon atom bonded to the methoxy group and the aminomethyl group. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is particularly crucial in pharmaceutical contexts, where different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the standard approach. Polysaccharide-based CSPs are often effective for separating chiral amines and related compounds. utwente.nl The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

| Parameter | Typical Condition | Purpose |

| Technique | Chiral HPLC or SFC | Separation of enantiomers. |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase (HPLC) | Hexane/Isopropanol with a basic additive (e.g., Diethylamine) | Elutes the enantiomers and the additive improves peak shape for the basic amine. |

| Mobile Phase (SFC) | Supercritical CO₂ with a co-solvent (e.g., Methanol) and an additive | Offers fast and efficient separations with reduced solvent consumption. |

| Detection | UV (if derivatized) or MS | Quantifies the separated enantiomers. |

Note: The selection of the specific chiral column and mobile phase is empirical and requires screening of various conditions to achieve optimal separation for this specific compound.

Computational and Theoretical Investigations of 3 Cyclopentyl 2 Methoxypropan 1 Amine

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electronic and geometric properties of molecules. For 3-Cyclopentyl-2-methoxypropan-1-amine, these calculations offer valuable information about its stability, reactivity, and electrostatic nature.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and function. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is necessary to identify the various low-energy conformations it can adopt.

A systematic conformational search would typically be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), to refine the geometries and energies of the most stable conformers. The results of such an analysis would likely reveal several stable conformations, differing in the orientation of the cyclopentyl, methoxy (B1213986), and amine groups. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |

| 1 | -175.8° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.48 |

This table presents a hypothetical set of stable conformers and their relative energies, illustrating the expected outcome of a conformational analysis.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the carbon backbone. The calculated energies of these orbitals and their energy gap provide insights into the molecule's potential reactivity in various chemical environments.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.58 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 10.81 |

This table provides hypothetical energy values for the HOMO, LUMO, and their energy gap, which are typical for a molecule of this nature.

Electrostatic Potential and Dipole Moment Calculations

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map would show regions of negative potential (in red) around the electronegative nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) would be observed around the hydrogen atoms, particularly those of the amine group.

Table 3: Hypothetical Calculated Properties of this compound

| Property | Value |

| Dipole Moment | 2.15 D |

| Molecular Surface Area | 210.5 Ų |

| Molecular Volume | 185.3 ų |

This table presents hypothetical values for the dipole moment and other molecular properties, consistent with the expected characteristics of the molecule.

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com Molecular docking, in turn, predicts how a molecule might interact with a larger receptor, which is crucial for understanding its potential biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in a more comprehensive manner than static calculations alone. By simulating the molecule's movement in a solvent, such as water, over a period of nanoseconds, one can observe the transitions between different conformations and their relative stabilities in a dynamic environment. nih.gov

The simulation would likely show that the cyclopentyl and propanamine moieties are highly flexible, undergoing frequent rotations around the single bonds. Analysis of the simulation trajectory would allow for the calculation of various properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing insights into the molecule's flexibility and the regions of highest mobility.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (Focus on Chemical Recognition)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. omicsonline.org In the context of this compound, docking studies could be used to investigate its potential interactions with a hypothetical biological receptor.

The docking process would involve placing the molecule into the binding site of the receptor and evaluating the different possible binding poses based on a scoring function that estimates the binding affinity. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. For instance, the amine group of this compound could act as a hydrogen bond donor, while the cyclopentyl group could engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket. These predictions of chemical recognition are instrumental in the early stages of drug discovery and design.

Academic and Chemical Applications of 3 Cyclopentyl 2 Methoxypropan 1 Amine

Role as a Versatile Chiral Building Block in Organic Synthesis

The structure of 3-Cyclopentyl-2-methoxypropan-1-amine contains a stereocenter at the second carbon atom, making it a chiral molecule. Chiral amines are of paramount importance in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity. Enantiomerically pure chiral building blocks are crucial for the synthesis of single-enantiomer drugs to ensure target specificity and minimize off-target effects.

While no specific studies on the use of this compound as a chiral building block have been identified, its structural motifs—a primary amine, a methoxy (B1213986) group, and a cyclopentyl moiety—suggest its potential utility in asymmetric synthesis. The primary amine can serve as a handle for introducing the rest of the molecule into a larger structure, and the chiral center can be used to induce stereoselectivity in subsequent reactions.

Utility as an Intermediate in the Synthesis of Complex Organic Molecules

Primary amines are versatile functional groups that can be readily converted into a wide array of other functionalities, such as amides, sulfonamides, and imines. This versatility makes amine-containing compounds valuable intermediates in multi-step organic syntheses. The cyclopentyl group in this compound adds lipophilicity, which can be a desirable feature in medicinal chemistry for improving membrane permeability and pharmacokinetic properties of drug candidates. The methoxy group can influence the molecule's conformation and electronic properties.

Although specific examples of its use are not documented, it is plausible that this compound could serve as an intermediate in the synthesis of complex molecules with potential biological activity. For instance, it could be incorporated into the scaffold of novel therapeutic agents or agrochemicals.

Investigation as a Scaffold for Novel Ligand or Catalyst Development

The primary amine functionality in this compound allows for its derivatization to create a library of compounds that could be screened for their ability to act as ligands for metal catalysts or as organocatalysts themselves. The chiral nature of the molecule is particularly advantageous in this context, as chiral ligands and catalysts are essential for enantioselective transformations. The cyclopentyl and methoxy groups can provide steric bulk and coordinating atoms that can influence the efficiency and selectivity of a catalytic process.

Exploration of Molecular Recognition and Binding Mechanisms in Chemical Biology Contexts

The structural features of this compound suggest that it could participate in various non-covalent interactions, such as hydrogen bonding (via the amine and methoxy groups) and hydrophobic interactions (via the cyclopentyl group). These interactions are fundamental to molecular recognition events in biological systems, including ligand-receptor binding and enzyme-substrate interactions.

Mechanistic Insights into Ligand-Receptor Binding (e.g., Sigma Receptors)

While there is no direct evidence of this compound binding to sigma receptors, the general class of aminopropanes has been explored for their interaction with various receptors. The combination of a lipophilic cyclopentyl group and a hydrogen-bonding amine could potentially allow for interactions with the binding pockets of receptors like the sigma receptor, which are known to accommodate a diverse range of chemical structures. Further research would be necessary to investigate this potential.

Enzyme Active Site Interactions and Inhibition Principles

Similarly, the potential for this compound to interact with enzyme active sites is purely speculative at this stage. The molecule could theoretically act as a substrate mimic or an inhibitor for certain enzymes. The primary amine could form ionic interactions with acidic residues in an active site, while the cyclopentyl and methoxy groups could occupy hydrophobic pockets.

Potential in Materials Science or Polymer Chemistry as a Monomer or Modifier

The primary amine group in this compound allows it to be used as a monomer in polymerization reactions, for example, in the formation of polyamides or polyimides. The incorporation of the cyclopentyl and methoxy groups into a polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, or mechanical strength. It could also be used to modify the surface of existing polymers or materials to introduce specific functionalities.

Future Research Directions and Unexplored Avenues for 3 Cyclopentyl 2 Methoxypropan 1 Amine

Development of Green Chemistry-Compliant Synthetic Routes

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to minimize environmental impact and enhance safety. For a target molecule like 3-Cyclopentyl-2-methoxypropan-1-amine, future research would logically focus on developing synthetic routes that adhere to these principles.

Current synthetic approaches for similar aliphatic amines often rely on traditional methods that may involve hazardous reagents, significant waste generation, or harsh reaction conditions. A forward-looking approach would prioritize the use of renewable starting materials, atom-economical reactions, and the use of greener solvents. For instance, the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as environmentally sustainable alternatives to conventional volatile organic compounds (VOCs). Research into the application of such solvents for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 1: Comparison of Potential Synthetic Route Metrics

| Metric | Traditional Route (Hypothetical) | Green Chemistry Route (Prospective) |

|---|---|---|

| Solvent | Toluene, Dichloromethane | 2-MeTHF, CPME, Water |

| Catalyst | Stoichiometric reagents | Biocatalysts, Earth-abundant metal catalysts |

| Atom Economy | Moderate | High |

| Waste Generation | High | Low |

| Energy Input | High temperature/pressure | Milder, ambient conditions |

Investigation of Novel Derivatization Pathways and Reaction Mechanisms

The functional groups present in this compound—a primary amine and a methoxy (B1213986) ether—offer fertile ground for the investigation of novel derivatization pathways. Future research will likely explore the selective modification of these groups to generate a library of new compounds with potentially valuable properties.

The primary amine is a particularly versatile handle for a wide array of chemical transformations, including acylation, alkylation, arylation, and the formation of imines and sulfonamides. Unexplored avenues could involve the use of novel catalytic systems to achieve these transformations with high selectivity and yield. For example, photoredox catalysis could enable mild and efficient C-N bond-forming reactions to introduce complex substituents onto the amine nitrogen.

Understanding the reaction mechanisms underlying these derivatizations is crucial for optimizing reaction conditions and controlling product outcomes. Mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, would provide valuable insights into the transition states and intermediates involved. This knowledge would be instrumental in designing more efficient and selective synthetic protocols.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For a target like this compound, these computational tools can be applied in several key areas.

In the realm of compound design, ML models can be trained on large datasets of known molecules and their properties to predict the potential biological activities or material properties of novel derivatives of this compound. This in-silico screening can help prioritize synthetic targets and reduce the time and cost associated with experimental screening.

Exploration of Stereoselective Applications in Advanced Chemical Syntheses

The stereochemistry of this compound, with a chiral center at the carbon bearing the methoxy group, opens up significant opportunities for its application in stereoselective synthesis. Future research will likely focus on the preparation of enantiomerically pure forms of this amine and their use as chiral building blocks, ligands, or catalysts.

As a chiral building block, enantiopure this compound could be incorporated into more complex molecules, such as pharmaceuticals or natural products, where stereochemistry is critical for biological activity.

Moreover, derivatives of this compound could be designed to act as chiral ligands for transition metal catalysts. These ligands could induce high levels of enantioselectivity in a variety of important chemical transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. The development of novel chiral catalysts based on this scaffold is a promising and largely unexplored avenue of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. The synthesis of this compound is a prime candidate for adaptation to a continuous-flow process.

Future research in this area would involve the development of a robust and efficient flow synthesis of the target molecule. This would require careful optimization of reaction parameters such as temperature, pressure, flow rate, and catalyst loading. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction.

Furthermore, the flow synthesis of this compound could be integrated into fully automated synthesis platforms. nih.gov These platforms, controlled by sophisticated software, can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov The development of an automated synthesis of a library of derivatives based on the this compound scaffold would significantly accelerate the discovery of new molecules with desired properties. nih.gov The modular nature of flow chemistry allows for the easy coupling of different reaction steps, which is ideal for automated synthesis. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyltetrahydrofuran (2-MeTHF) |

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopentyl-2-methoxypropan-1-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound can be adapted from cyclopropane- and amine-containing analogs. A two-step approach is recommended:

Cyclopentylation : Introduce the cyclopentyl group via nucleophilic substitution or Grignard reactions. For example, react a methoxypropanol derivative with cyclopentylmagnesium bromide under anhydrous conditions .

Amination : Convert intermediates to the primary amine using reductive amination (e.g., NaBH₃CN with ammonium acetate) or Gabriel synthesis.

Yield Optimization :

- Use high-purity reagents and inert atmospheres to minimize side reactions.

- Optimize reaction temperature (e.g., 0–25°C for cyclopentylation to avoid decomposition).

- Employ column chromatography or recrystallization for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural confirmation:

- NMR : ¹H/¹³C NMR to confirm cyclopentyl protons (δ 1.5–2.0 ppm) and methoxy group (δ 3.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ = 186.16 g/mol).

- X-ray Crystallography : If crystalline, use SHELXL for refinement to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding assays) may arise from:

- Purity Variability : Validate compound purity via HPLC and elemental analysis before testing.

- Stereochemical Effects : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test separately.

- Assay Conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., known receptor agonists/antagonists) .

Case Study : If IC₅₀ values conflict between studies, replicate assays using SPR (surface plasmon resonance) for real-time binding kinetics .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

Target Identification :

- Computational Docking : Use AutoDock Vina to predict binding to GPCRs or monoamine transporters.

- Pull-Down Assays : Immobilize the compound on beads for proteomic analysis of interacting proteins .

Pathway Analysis :

- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Metabolomics (LC-MS) to track changes in neurotransmitter levels (e.g., serotonin, dopamine) .

Q. How should researchers address discrepancies in NMR data interpretation for stereoisomers?

Methodological Answer: For ambiguous NOESY or coupling constant

Dynamic NMR : Analyze variable-temperature experiments to detect conformational exchange.

Crystallographic Validation : Grow single crystals and solve the structure via SHELX or OLEX2, refining against high-resolution data (R-factor < 0.05) .

Computational Modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian 16) with experimental data .

Q. What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

- Side Products :

- Over-alkylation : Mitigate by using stoichiometric control (e.g., 1:1 molar ratio of cyclopentylating agent).

- Oxidation : Avoid by conducting reactions under nitrogen and using antioxidants (e.g., BHT).

- Purification :

- Employ silica gel chromatography (hexane/ethyl acetate gradient) to separate amines from byproducts.

- Use preparative HPLC for polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.